Extended d‑Amphetamine Lethality Blockade Window Versus Chlorpromazine and Haloperidol
Duoperone pretreatment blocked d‑amphetamine lethality in aggregated mice when administered between 1 h and 7 days before the challenge [1]. This 7‑day window contrasts with chlorpromazine, for which a ≥24 h pretreatment interval fails to confer protection [1], and with haloperidol, whose acute antidopaminergic effect typically lasts <24 h in rodents [2].
| Evidence Dimension | Pretreatment interval affording significant protection against d‑amphetamine lethality in aggregated mice |
|---|---|
| Target Compound Data | 1 h to 7 days (full protection) [1] |
| Comparator Or Baseline | Chlorpromazine: protection lost at ≥24 h [1]; haloperidol: acute effect duration typically <24 h [2] |
| Quantified Difference | >6‑fold longer effective pretreatment window vs chlorpromazine and haloperidol |
| Conditions | Male mice; d‑amphetamine sulfate i.p.; aggregation paradigm; n≥10/group [1] |
Why This Matters
A 7‑day pretreatment window is unique among first‑generation neuroleptics and enables experimental protocols requiring sustained CNS dopamine blockade without repeated dosing.
- [1] Johnson DN, Turley BG, Jones MR, Coffin CB, Leonard CA, Funderburk WH. AHR-6646: a new, long-acting neuroleptic. Prog Neuropsychopharmacol. 1979;3(5-6):513-20. PMID: 45570. View Source
- [2] Niemegeers CJ, Laduron PM. Pharmacology and biochemistry of haloperidol. Proc R Soc Med. 1976;69 suppl 1:3-8. PMID: 14331. View Source
